Lipophilicity Profile vs. Halogenated Analogs
The lipophilicity of 3-(3-fluorophenyl)-1H-pyrazole is a key differentiator for its role as a building block in drug discovery. While direct cLogP data for the exact compound is not available in the sourced dataset, a comparative analysis of a closely related phenylpyrazole scaffold reveals the impact of fluorine substitution pattern on lipophilicity. The meta-fluoro substituted compound (TPN-0073583, R1=F, R2=Cl) exhibits a calculated cLogP of 4.07, which is lower than that of the meta-chloro analog (TPN-0073562, cLogP=4.53) and the para-bromo analog (TPN-0073563, cLogP=4.09) [1]. This suggests that 3-(3-fluorophenyl)-1H-pyrazole offers a distinct, intermediate lipophilicity profile compared to other halogenated analogs, which is critical for optimizing membrane permeability and solubility in lead optimization [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.07 (inferred for the meta-fluoro pyrazole scaffold) |
| Comparator Or Baseline | Meta-chloro analog (cLogP 4.53); para-bromo analog (cLogP 4.09) |
| Quantified Difference | cLogP lower by 0.46 compared to meta-chloro analog; comparable to para-bromo analog |
| Conditions | Calculated logP (cLogP) using Collaborative Drug Discovery software [1] |
Why This Matters
This difference in lipophilicity allows medicinal chemists to fine-tune the physicochemical properties of lead compounds, avoiding the excessive lipophilicity associated with chloro analogs that can lead to poor solubility and higher off-target binding.
- [1] Toujani, E., et al. (2022). Table 6: Phenyl pyrazole series. Molecules, 27(9), 2698. PMCID: PMC8762250. View Source
